molecular formula C23H27FN2O2 B2837558 2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethanone CAS No. 1396748-80-3

2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethanone

Cat. No. B2837558
CAS RN: 1396748-80-3
M. Wt: 382.479
InChI Key: XMYALJOJVCKGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethanone, also known as FLX-787, is a small molecule drug that has been developed for the treatment of muscle cramps and spasms. This compound has gained significant attention due to its potential therapeutic applications and unique mechanism of action.

Scientific Research Applications

Synthesis and Characterization

  • Novel Compound Synthesis

    A related compound, 1-(4-(6-Fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone, was synthesized using a click chemistry approach. The structure was confirmed through various spectroscopic methods and X-ray diffraction analysis, indicating the compound's stability and potential for further biological applications (Govindhan et al., 2017).

  • Molecular Dynamics and Quantum Chemical Studies

    The adsorption and corrosion inhibition properties of related piperidine derivatives on iron were investigated through molecular dynamics simulations and quantum chemical calculations. This study helps in understanding the interaction of these compounds with metal surfaces, which is crucial in corrosion inhibition (Kaya et al., 2016).

Biological Applications

  • Neuroprotective Agents

    Indole derivatives, including those with a piperidinyl group, have been found to be potent ligands for GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptors and demonstrated antioxidant properties. This indicates their potential as neuroprotective agents (Buemi et al., 2013).

  • Anticancer Activity

    N-Substituted indole derivatives, synthesized through reactions involving related compounds, were screened for their anticancer activity against the MCF-7 human breast cancer cell line. This highlights the potential of such compounds in cancer therapy (Kumar & Sharma, 2022).

  • Potential in Treating Neurodegenerative Diseases

    A study on N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine revealed its dual inhibitory action on cholinesterase and monoamine oxidase. This suggests its application in treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O2/c24-21-7-5-18(6-8-21)16-28-17-19-9-12-25(13-10-19)15-23(27)26-14-11-20-3-1-2-4-22(20)26/h1-8,19H,9-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYALJOJVCKGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethanone

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